molecular formula C14H12O3 B6377721 2-Formyl-4-(2-hydroxymethylphenyl)phenol CAS No. 1111132-34-3

2-Formyl-4-(2-hydroxymethylphenyl)phenol

Cat. No.: B6377721
CAS No.: 1111132-34-3
M. Wt: 228.24 g/mol
InChI Key: OFHFHNCRBPMQLF-UHFFFAOYSA-N
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Description

2-Formyl-4-(2-hydroxymethylphenyl)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a formyl group (-CHO) and a hydroxymethyl group (-CH2OH) attached to a phenyl ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4-(2-hydroxymethylphenyl)phenol can be achieved through several methods. One common approach involves the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene. This method provides good yields of the desired product . Another method involves the reduction of precursor aldehydes with sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-4-(2-hydroxymethylphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde.

    Reduction: The formyl group can be reduced to form a hydroxymethyl group.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major product is the corresponding aldehyde.

    Reduction: The major product is the corresponding hydroxymethyl derivative.

    Substitution: The major products depend on the electrophile used and the reaction conditions.

Mechanism of Action

The mechanism of action of 2-Formyl-4-(2-hydroxymethylphenyl)phenol involves its reactivity towards various chemical reagents. The formyl and hydroxymethyl groups can undergo oxidation and reduction reactions, respectively, which are crucial for its applications in synthetic chemistry. The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, making it a versatile compound for various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formyl-4-(2-hydroxymethylphenyl)phenol is unique due to the specific positioning of the formyl and hydroxymethyl groups on the phenyl ring. This unique structure imparts distinct reactivity and makes it suitable for specific applications in synthetic chemistry and industrial processes.

Properties

IUPAC Name

2-hydroxy-5-[2-(hydroxymethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-8-11-3-1-2-4-13(11)10-5-6-14(17)12(7-10)9-16/h1-7,9,15,17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHFHNCRBPMQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685070
Record name 4-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111132-34-3
Record name 4-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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